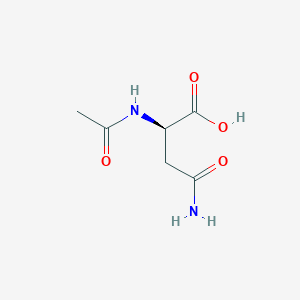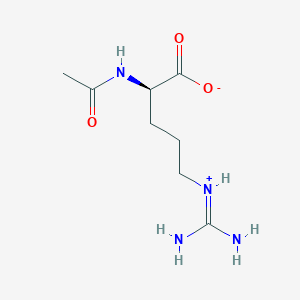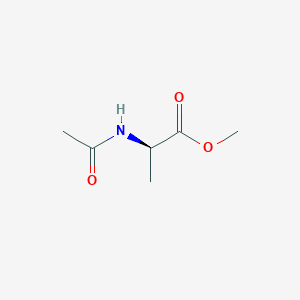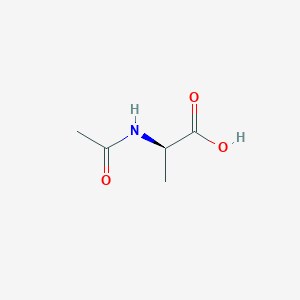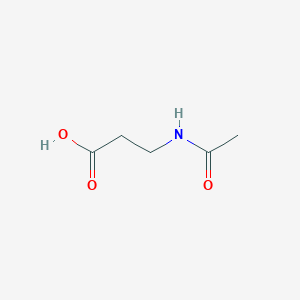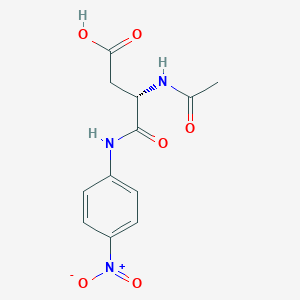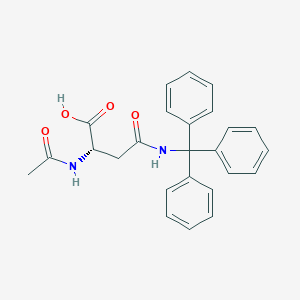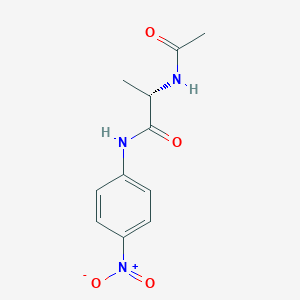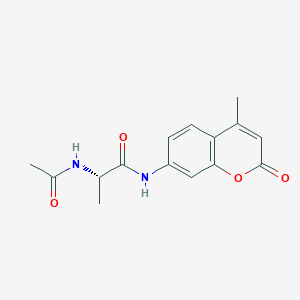
2-Amino-3-(4-biphenylyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(4-biphenylyl)propanoic acid, also known as 3-[1,1’-biphenyl]-4-ylalanine, is a compound with the molecular weight of 241.29 . It is a non-proteinogenic alpha-amino acid and a phenylalanine derivative .
Molecular Structure Analysis
The molecular formula of 2-Amino-3-(4-biphenylyl)propanoic acid is C15H15NO2 . The InChI code is 1S/C15H15NO2/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18) .Physical And Chemical Properties Analysis
2-Amino-3-(4-biphenylyl)propanoic acid is a solid at room temperature . It has a molecular weight of 241.28 g/mol, an XLogP3 of 0.1, 2 hydrogen bond donors, and 3 hydrogen bond acceptors .科学的研究の応用
Metabolomics Biomarkers for Environmental Exposures
Bisphenol A (BPA), a common industrial chemical, has raised public concern due to its ubiquitous presence and potential health risks. Metabolomics, a rapidly developing field, offers valuable insights into BPA exposure by identifying significant changes in metabolic pathways, such as glycolysis, the Krebs cycle, and amino acid metabolism. These changes suggest complex toxic effects of BPA, with lactate and choline being the most consistently associated biomarkers with BPA exposure. This understanding is crucial for developing novel biomarkers and unraveling toxicity mechanisms (Wang et al., 2018).
Amino Acid Depleting Enzymes in Cancer Therapy
The metabolism of amino acids is intricately linked with cancer therapy. Enzymes that degrade amino acids, such as L-asparaginase and L-methionine γ-lyase, have shown promise in treating amino acid-dependent cancers by exploiting the altered metabolism of cancer cells. These findings highlight the potential of amino acid depletion strategies in controlling tumor growth, necessitating further clinical investigations to establish the efficacy and safety of these agents (Pokrovsky et al., 2019).
Biotechnology in Amino Acid Production
Biotechnological methods play a significant role in the industrial production of amino acids, with organisms like C. glutamicum and E. coli being primarily used. These methods, which include mutation and recombinant DNA technology, are critical for meeting the increasing demand for amino acids in pharmaceutical products. The continuous research aimed at improving these biotechnological processes underscores their importance in the efficient production of proteinogenic amino acids (Ivanov et al., 2013).
Antioxidant Supplementation in Diabetes Mellitus
Taurine, a β amino acid, possesses cytoprotective properties including antioxidation and antiapoptosis. Its effectiveness against diabetes mellitus types 1 and 2, and their complications, underscores the role of antioxidants in managing this condition. The therapeutic ameliorations provided by taurine highlight the potential of antioxidant supplementation in the prevention and management of diabetes mellitus and its complications (Sirdah, 2015).
Safety and Hazards
特性
IUPAC Name |
2-amino-3-(4-phenylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZLABDVDPYLRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457350 |
Source


|
| Record name | 2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(4-biphenylyl)propanoic acid | |
CAS RN |
76985-08-5 |
Source


|
| Record name | 2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

